Simendan

Beschreibung

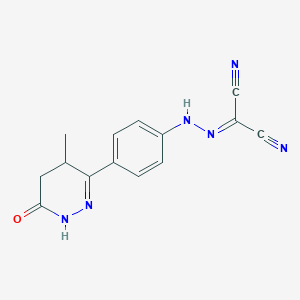

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]hydrazinylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXMKTBCFHIYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861357 | |

| Record name | Simendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131741-08-7 | |

| Record name | Simendan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131741087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simendan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12286 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Simendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIMENDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/349552KRHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Simendan's Mechanism of Action in Cardiomyocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Simendan is a calcium sensitizer (B1316253) with a multifaceted mechanism of action that enhances cardiac contractility and promotes vasodilation. Unlike traditional inotropes that increase intracellular calcium concentrations and myocardial oxygen demand, simendan's primary action is to increase the sensitivity of the cardiac myofilaments to existing calcium levels. This is complemented by its inhibitory effects on phosphodiesterase III and its role in opening ATP-sensitive potassium channels. This guide provides a comprehensive overview of the molecular mechanisms of simendan in cardiomyocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Core Mechanisms of Action

Simendan's therapeutic effects in heart failure stem from three primary mechanisms at the cellular level:

-

Calcium Sensitization of Cardiac Troponin C (cTnC): The principal mechanism behind simendan's positive inotropic effect is its ability to bind to the N-terminal domain of cardiac troponin C (cTnC) in a calcium-dependent manner.[1][2][3] This binding stabilizes the Ca²⁺-induced conformational change in cTnC, enhancing the interaction between actin and myosin filaments without increasing the intracellular calcium concentration.[3] This leads to a more efficient use of calcium for muscle contraction, improving cardiac output without a significant increase in myocardial oxygen consumption.

-

Phosphodiesterase III (PDE3) Inhibition: Simendan also functions as a phosphodiesterase III (PDE3) inhibitor.[4][5][6] By inhibiting PDE3, simendan prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP).[7][8] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various proteins involved in cardiac contraction and relaxation, contributing to the overall inotropic effect.[8] However, there is ongoing discussion regarding the relative contribution of PDE3 inhibition to simendan's inotropic effects compared to its primary calcium-sensitizing action, with some studies suggesting it is a significant contributor, particularly at higher concentrations.[5][9]

-

Opening of ATP-Sensitive Potassium (K-ATP) Channels: Simendan induces vasodilation by opening ATP-sensitive potassium (K-ATP) channels in the smooth muscle cells of blood vessels.[10][11][12] This leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and subsequent relaxation of the vascular smooth muscle.[12] The resulting vasodilation reduces both preload and afterload on the heart, further improving cardiac function.[13][10] Additionally, simendan opens mitochondrial K-ATP channels in cardiomyocytes, a mechanism believed to confer cardioprotective effects.[10][11][14]

Quantitative Data Summary

The following tables summarize the key quantitative data related to simendan's mechanism of action.

| Parameter | Value | Species/Tissue | Reference |

| PDE3 Inhibition | |||

| IC₅₀ | 1.4 nM | Guinea Pig | [10] |

| pIC₅₀ | 7.7 ± 0.2 | Failing Human Myocardium | [1] |

| PDE4 Inhibition | |||

| IC₅₀ | 11 µM | Guinea Pig | [10] |

| K-ATP Channel Activation | |||

| EC₅₀ | 4.7 µM | Rat Ventricular Cells | [3] |

| Calcium Sensitization | |||

| EC₅₀ (Isometric Force) | 8.4 nM (at pCa 6.2) | Permeabilized Guinea Pig Myocytes | [10] |

Table 1: Quantitative pharmacological data for simendan.

Signaling Pathways

The intricate interplay of simendan's mechanisms of action involves several key signaling pathways within the cardiomyocyte.

Calcium Sensitization Pathway

The binding of simendan to cardiac troponin C initiates a cascade of events that enhances myofilament responsiveness to calcium.

References

- 1. Inhibition of phosphodiesterase-3 by levosimendan is sufficient to account for its inotropic effect in failing human heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The novel calcium sensitizer levosimendan activates the ATP-sensitive K+ channel in rat ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of myofilament calcium sensitivity at physiological temperature in intact cardiac trabeculae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Defining the Binding Site of Levosimendan and Its Analogues in a Regulatory Cardiac Troponin C−Troponin I Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The inotropic effect of the active metabolite of levosimendan, OR-1896, is mediated through inhibition of PDE3 in rat ventricular myocardium [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of phosphodiesterase-3 by levosimendan is sufficient to account for its inotropic effect in failing human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Two inotropes with different mechanisms of action: contractile, PDE-inhibitory and direct myofibrillar effects of levosimendan and enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Levosimendan increases the phosphorylation state of phospholamban in the isolated human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Further evidence for the cardiac troponin C mediated calcium sensitization by levosimendan: structure-response and binding analysis with analogs of levosimendan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Levosimendan Efficacy and Safety: 20 years of SIMDAX in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Levosimendan, a new positive inotropic drug, decreases myocardial infarct size via activation of K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Kinetics and Affinity of Simendan with Cardiac Troponin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding kinetics and affinity of Simendan, primarily its active L-enantiomer Levosimendan (B1675185), with its molecular target, cardiac troponin C (cTnC). Levosimendan is a calcium-sensitizing agent used in the treatment of acutely decompensated heart failure.[1] Its primary mechanism of action involves a direct interaction with cTnC, enhancing the sensitivity of the myofilaments to calcium and thereby increasing cardiac contractility without a significant increase in intracellular calcium concentration.[1][2] This document consolidates quantitative binding data, details key experimental protocols for characterizing this interaction, and presents visual representations of the underlying molecular pathways and experimental workflows.

Introduction to Simendan and its Mechanism of Action

Simendan is a pyridazinone-dinitrile derivative that exists as two enantiomers: Levosimendan and Dextrosimendan.[3] Levosimendan is the pharmacologically active enantiomer responsible for the therapeutic effects.[3] The drug exerts a dual mechanism of action:

-

Calcium Sensitization: Levosimendan binds to the N-terminal domain of cardiac troponin C (cTnC) in a calcium-dependent manner.[4][5] This binding stabilizes the Ca²⁺-bound conformation of cTnC, leading to an increased and prolonged interaction between troponin I (cTnI) and cTnC.[2][6] This ultimately enhances the contractile force of the heart muscle at any given intracellular calcium concentration.[2]

-

Vasodilation: Levosimendan also opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation of the blood vessels.[1][2] This vasodilatory effect reduces both preload and afterload on the heart.[1]

At higher concentrations, Levosimendan can also act as a phosphodiesterase III (PDE3) inhibitor, which may contribute to its inotropic effects.[3]

Quantitative Analysis of Simendan-cTnC Binding Affinity

The binding affinity of Levosimendan to cTnC has been quantified in several studies, primarily through the determination of the dissociation constant (Kd). The affinity is influenced by the presence of other troponin subunits, particularly cardiac troponin I (cTnI).

| Ligand | Binding Partner | Dissociation Constant (Kd) | Experimental Method | Reference |

| Levosimendan | cNTnC(C35S/C84S)·Ca²⁺·cTnI₁₄₇₋₁₆₃ | 8 mM | 2D ¹H-¹⁵N HSQC NMR Spectroscopy | Robertson et al., 2008 |

| Levosimendan | cNTnC(C35S/C84S)·Ca²⁺·cTnI₁₄₄₋₁₆₃ | 0.7 mM | 2D ¹H-¹⁵N HSQC NMR Spectroscopy | Robertson et al., 2008 |

Note on Binding Kinetics (Kon and Koff): While the equilibrium dissociation constants (Kd) are available, specific values for the association (Kon) and dissociation (Koff) rate constants for the Levosimendan-cTnC interaction are not extensively reported in the publicly available literature. NMR studies have suggested a "slow conformational exchange" upon binding to the primary site on cTnC, indicating a relatively slow dissociation rate.[7]

Experimental Protocols for Characterizing Simendan-cTnC Interaction

Two-Dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy

This high-resolution NMR technique is used to monitor the chemical environment of individual amino acids within a protein upon ligand binding.

Methodology:

-

Protein Preparation:

-

Express and purify ¹⁵N-labeled cardiac troponin C (cTnC) or its N-terminal domain (cNTnC). The C35S and C84S mutations are often introduced to prevent disulfide bond formation.

-

If studying the ternary complex, purified cardiac troponin I (cTnI) peptides (e.g., cTnI₁₄₄₋₁₆₃) are added to the ¹⁵N-labeled cTnC in the presence of Ca²⁺.

-

Prepare the protein sample in a suitable NMR buffer (e.g., 20 mM Tris-HCl, 100 mM KCl, 1 mM CaCl₂, 10% D₂O, pH 6.5).

-

-

Ligand Preparation:

-

Prepare a concentrated stock solution of Levosimendan in a compatible solvent (e.g., DMSO-d₆).

-

-

NMR Titration:

-

Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

-

Perform a stepwise titration by adding small aliquots of the Levosimendan stock solution to the protein sample.

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum after each addition, ensuring thorough mixing and temperature equilibration.

-

-

Data Acquisition and Processing:

-

Experiments are typically performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

The data is processed using appropriate software (e.g., NMRPipe/nmrDraw) to generate the 2D spectra.

-

-

Data Analysis:

-

Analyze the chemical shift perturbations (CSPs) of the backbone amide resonances in the HSQC spectra.

-

The magnitude of the CSPs for each residue is calculated using a weighted average of the ¹H and ¹⁵N chemical shift changes.

-

The dissociation constant (Kd) can be determined by fitting the CSP data as a function of the ligand concentration to a binding isotherm equation.

-

Skinned Cardiac Fiber Experiments for Calcium Sensitization

This technique allows for the direct measurement of the effect of a compound on the force-calcium relationship of the contractile machinery, independent of cell membrane and sarcoplasmic reticulum function.

Methodology:

-

Fiber Preparation:

-

Isolate cardiac muscle tissue (e.g., from guinea pig papillary muscle).

-

Mechanically or chemically "skin" the muscle fibers using a detergent (e.g., Triton X-100) to permeabilize the cell membranes. This allows for direct control of the intracellular environment.

-

-

Experimental Setup:

-

Mount a single skinned fiber or a small bundle of fibers between a force transducer and a length controller.

-

Immerse the fiber in a series of solutions with varying free Ca²⁺ concentrations (pCa).

-

-

Solutions:

-

Relaxing Solution (high pCa, low Ca²⁺): Contains EGTA to chelate calcium and keep the muscle in a relaxed state.

-

Activating Solutions (low pCa, high Ca²⁺): Contain varying ratios of Ca²⁺-EGTA to achieve a range of free calcium concentrations.

-

Test Solutions: Activating solutions containing different concentrations of Levosimendan.

-

-

Force Measurement:

-

Expose the fiber to the relaxing solution to establish a baseline force.

-

Sequentially expose the fiber to activating solutions with increasing calcium concentrations and record the steady-state isometric force at each pCa.

-

Repeat the force-pCa measurements in the presence of Levosimendan.

-

-

Data Analysis:

-

Normalize the force generated at each pCa to the maximum force obtained at saturating Ca²⁺ concentration.

-

Plot the normalized force as a function of pCa to generate a force-pCa curve.

-

The pCa₅₀ (the pCa at which 50% of the maximum force is generated) is determined by fitting the data to the Hill equation.

-

A leftward shift in the force-pCa curve and a decrease in the pCa₅₀ in the presence of Levosimendan indicate an increase in calcium sensitivity.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Methodology:

-

Sample Preparation:

-

Prepare purified cTnC and Levosimendan in the exact same buffer to minimize heats of dilution. Dialysis of the protein against the buffer is recommended.

-

Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.

-

-

Experimental Setup:

-

Load the protein solution (e.g., 5-50 µM) into the sample cell of the ITC instrument.

-

Load the Levosimendan solution (typically 10-20 times the protein concentration) into the injection syringe.

-

-

Titration:

-

Perform a series of small, sequential injections of the Levosimendan solution into the protein-containing sample cell while maintaining a constant temperature.

-

The heat change associated with each injection is measured relative to a reference cell.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n). The dissociation constant (Kd) is the reciprocal of Ka.

-

Signaling Pathways and Experimental Workflows

Calcium Sensitization Signaling Pathway

References

- 1. Further evidence for the cardiac troponin C mediated calcium sensitization by levosimendan: structure-response and binding analysis with analogs of levosimendan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Experimental Methods to Determine Binding Kinetics | CoLab [colab.ws]

- 4. researchgate.net [researchgate.net]

- 5. Determination of drug-plasma protein binding kinetics and equilibria by chromatographic profiling: exemplification of the method using L-tryptophan and albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. litfl.com [litfl.com]

- 7. The contractile apparatus as a target for drugs against heart failure: interaction of levosimendan, a calcium sensitiser, with cardiac troponin c - PubMed [pubmed.ncbi.nlm.nih.gov]

Simendan's Activation of ATP-Sensitive Potassium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which Simendan, and its active levo-enantiomer Levosimendan (B1675185), activate ATP-sensitive potassium (K-ATP) channels. The document outlines the signaling pathways, summarizes key quantitative data from seminal studies, and provides detailed experimental protocols for investigating this interaction.

Introduction to K-ATP Channels and Simendan

ATP-sensitive potassium (K-ATP) channels are crucial metabolic sensors that link the bioenergetic state of a cell to its membrane potential.[1][2] These channels are octameric protein complexes formed by four pore-forming inwardly-rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[3][4] The Kir6.x subunit contains the binding site for ATP, which, when bound, inhibits channel activity. The SUR subunit, an ATP-binding cassette (ABC) protein, confers sensitivity to pharmacological agents and modulates channel activity in response to nucleotide diphosphates like ADP.[2][3][4]

Simendan is a calcium-sensitizing inodilator whose therapeutic effects extend beyond its interaction with troponin C.[3][5] A significant component of its pharmacological profile, particularly its vasodilatory and cardioprotective actions, is attributed to the opening of K-ATP channels in both the sarcolemma of vascular smooth muscle and cardiac cells, and in the inner mitochondrial membrane.[3][6][7][8]

Core Mechanism of K-ATP Channel Activation by Simendan

Simendan does not activate K-ATP channels that are already in a high-activity state (e.g., in an ATP-free environment).[9] Instead, its primary mechanism is to counteract the inhibitory effect of intracellular ATP.[9] This action is most pronounced under conditions that mimic cellular stress or ischemia, where intracellular ATP concentrations decrease and ADP concentrations rise.[9]

The activation is synergistic with nucleotide diphosphates.[9] While Simendan alone does not activate channels inhibited by a non-hydrolyzable ATP analog (AMP-PNP), its activating effect is restored in the presence of ADP.[9] This suggests that Simendan modulates the channel, likely via the SUR subunit, to favor an open state by reducing its affinity for ATP or enhancing the stimulatory effect of ADP. This leads to potassium efflux, membrane hyperpolarization, and subsequent vasorelaxation in smooth muscle cells.[5][8]

The effects of Simendan are consistently blocked by K-ATP channel antagonists such as glibenclamide (for sarcolemmal channels) and 5-hydroxydecanoate (B1195396) (a selective blocker for mitochondrial K-ATP channels), confirming the specificity of this interaction.[6][7][9]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for Simendan's action on a sarcolemmal K-ATP channel.

Caption: Simendan's modulation of the K-ATP channel to antagonize ATP inhibition.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating Simendan's effect on sarcolemmal and mitochondrial K-ATP channels.

Table 1: Effects of Levosimendan on Sarcolemmal K-ATP Channels

| Parameter | Value | Cell Type | Comments | Source(s) |

| EC₅₀ | 4.7 µM | Rat Ventricular Cells | Dose-dependent stimulation of K-ATP current. | [9] |

| Maximal Effect | 30 µM | Rat Ventricular Cells | Concentration at which the maximal K-ATP current was observed. | [9] |

| Effective Conc. | 3 - 10 µM | Rat Ventricular Cells | Markedly shortened action potential duration. | [9] |

| Antagonist | Glibenclamide | Rat Ventricular Cells | Abolished the Simendan-activated outward current. | [9] |

Table 2: Effects of Levosimendan on Mitochondrial K-ATP (mitoK-ATP) Channels

| Parameter | Value | Preparation | Comments | Source(s) |

| EC₅₀ | 0.83 ± 0.24 µM | Rat Heart Mitochondria | Activation of potassium flux into the mitochondrial matrix. | [10][11] |

| Effective Conc. | 0.7 - 2.6 µM | Rat Liver Mitochondria | Decreased mitochondrial membrane potential (ΔΨ) by 6.5-40.4%. | [6] |

| Comparative Effect | 1 µM Levosimendan | Rat Heart Mitochondria | Accelerated K+-specific ΔΨ decrease more than 50 µM diazoxide. | [10][11] |

| Antagonist | 5-Hydroxydecanoate | Rat Liver Mitochondria | Abolished the Simendan-induced decrease in ΔΨ. | [6] |

Experimental Protocols

This section details the methodologies used in key experiments to elucidate Simendan's action on K-ATP channels.

Protocol: Patch-Clamp Recording of Sarcolemmal K-ATP Channels

This protocol is based on the methodology described for studying rat ventricular cells.[9]

Objective: To measure the effect of Levosimendan on K-ATP channel currents in isolated cardiomyocytes.

Experimental Workflow Diagram:

Caption: Workflow for electrophysiological analysis of Simendan's effects.

Methodology:

-

Cell Preparation:

-

Ventricular myocytes are isolated from adult rat hearts by enzymatic dissociation using collagenase and protease.

-

Cells are stored in a high-K+, low-Ca²⁺ solution before use.

-

-

Electrophysiological Recording:

-

Whole-Cell Configuration: The cell membrane is ruptured to allow dialysis of the cytoplasm with the pipette solution. The command voltage is typically held at -70 mV and ramp pulses are applied to measure current-voltage relationships.

-

Single-Channel (Inside-Out Patch): A small patch of membrane is excised with the intracellular side facing the bath solution. This allows for direct application of ATP, Simendan, and other agents to the intracellular face of the channel.

-

-

Solutions:

-

Pipette Solution (mM): 120 KCl, 10 HEPES, 5 EGTA, 2 MgCl₂, and varying concentrations of Mg-ATP (e.g., 0.3 to 3 mM) to study the ATP-dependent effects. Adjusted to pH 7.2 with KOH.

-

Bath Solution (mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.

-

-

Procedure:

-

A baseline current is recorded in the presence of intracellular ATP to observe the basal inhibited state of the K-ATP channels.

-

Levosimendan is added to the bath solution in increasing concentrations (e.g., 0.2 to 30 µM).

-

The outward potassium current is recorded. An increase in outward current, particularly at potentials positive to the K⁺ equilibrium potential, indicates channel opening.

-

To confirm the current is through K-ATP channels, a specific blocker like Glibenclamide (e.g., 10 µM) is applied, which should reverse the effect of Levosimendan.

-

Protocol: Measurement of Mitochondrial K-ATP Channel Activity

This protocol is based on methodologies used to assess changes in mitochondrial membrane potential (ΔΨ).[6][10]

Objective: To determine if Levosimendan opens mitoK-ATP channels by measuring its effect on mitochondrial membrane potential.

Methodology:

-

Mitochondrial Isolation:

-

Mitochondria are isolated from fresh tissue (e.g., rat liver or heart) by differential centrifugation. The tissue is homogenized in an ice-cold isolation buffer, and the homogenate is centrifuged at low speed to remove nuclei and cell debris, followed by high-speed centrifugation to pellet the mitochondria.

-

-

Measurement of Membrane Potential (ΔΨ):

-

ΔΨ is measured fluorometrically using a potential-sensitive dye such as Safranin O or JC-1, or with a TPP⁺-selective electrode.

-

Isolated mitochondria are suspended in an incubation medium.

-

-

Incubation Medium:

-

A typical medium contains (in mM): 125 KCl, 10 HEPES, 2 KH₂PO₄, 1 MgCl₂, and respiratory substrates (e.g., 5 succinate (B1194679) + 5 rotenone). Adjusted to pH 7.2.

-

To sensitize the assay, ATP (e.g., 200-400 µM) and oligomycin (B223565) (an ATP synthase inhibitor, e.g., 1 µg/mg protein) are added to ensure mitoK-ATP channels are in a closed state.

-

-

Procedure:

-

Mitochondria are energized with the respiratory substrate, leading to the establishment of a stable membrane potential.

-

A baseline ΔΨ is recorded.

-

Levosimendan is added to the mitochondrial suspension at various concentrations (e.g., 0.5 to 5 µM).

-

Opening of mitoK-ATP channels allows K⁺ to enter the mitochondrial matrix, causing a dissipation (decrease) of the membrane potential. This is recorded as a change in fluorescence or electrode potential.

-

To confirm specificity, the experiment is repeated in the presence of the selective mitoK-ATP channel blocker 5-hydroxydecanoate (e.g., 200 µM), which should prevent the Levosimendan-induced depolarization.

-

Conclusion

Simendan activates both sarcolemmal and mitochondrial ATP-sensitive potassium channels through a sophisticated mechanism. It functions not as a direct agonist but as a modulator that counteracts the tonic inhibition exerted by intracellular ATP, an effect that is synergistic with ADP. This action is particularly relevant in ischemic conditions, contributing significantly to the vasodilatory and cardioprotective properties of the drug. The methodologies outlined provide a robust framework for the continued investigation of Simendan and other K-ATP channel openers in drug development.

References

- 1. Sarcolemmal ATP-sensitive K+ channels control energy expenditure determining body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential roles for SUR subunits in KATP channel membrane targeting and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oatext.com [oatext.com]

- 4. Dynamic duo: Kir6 and SUR in KATP channel structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Levosimendan is a mitochondrial K(ATP) channel opener - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Levosimendan, a new positive inotropic drug, decreases myocardial infarct size via activation of K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Levosimendan‐induced venodilation is mediated by opening of potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The novel calcium sensitizer levosimendan activates the ATP-sensitive K+ channel in rat ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potassium-specific effects of levosimendan on heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lsmu.lt [lsmu.lt]

Unraveling the Phosphodiesterase Inhibition Properties of Simendan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simendan, a pyridazinone-dinitrile derivative, is a cardiovascular agent primarily recognized for its calcium-sensitizing effects. However, a significant component of its pharmacological profile is its activity as a phosphodiesterase (PDE) inhibitor, predominantly targeting the PDE3 isozyme. This technical guide provides an in-depth exploration of the phosphodiesterase inhibition properties of Simendan, presenting quantitative data on its inhibitory activity, detailed experimental protocols for assessing PDE inhibition, and a visualization of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the multifaceted mechanism of action of Simendan and other related compounds.

Introduction: The Dual Mechanism of Simendan

Simendan exerts its inotropic effects through a dual mechanism of action: calcium sensitization and phosphodiesterase inhibition. While its ability to increase the sensitivity of cardiac troponin C to calcium is a well-established and primary mode of action, its role as a phosphodiesterase inhibitor contributes significantly to its overall cardiovascular effects, including vasodilation. Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating intracellular signaling pathways crucial for cardiac muscle contraction and vascular tone.

Phosphodiesterase Inhibition Profile of Simendan

Simendan exhibits a notable selectivity for phosphodiesterase 3 (PDE3), an isozyme highly expressed in cardiac and vascular smooth muscle. Inhibition of PDE3 leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA). In cardiac myocytes, this results in increased calcium influx and enhanced contractility. In vascular smooth muscle cells, elevated cAMP levels promote relaxation, leading to vasodilation.

Quantitative Analysis of PDE Inhibition

The inhibitory potency of Simendan against various PDE isozymes has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the effectiveness of a compound in inhibiting a specific enzyme. The table below summarizes the reported IC50 values for Simendan and its active metabolite, OR-1896, against PDE3 and PDE4. For comparative purposes, data for the well-known PDE3 inhibitor Milrinone and the related compound Enoximone (B1671341) are also included.

| Compound | PDE Isozyme | IC50 (nM) | Ki (µM) | Species/Tissue | Reference |

| Simendan | PDE3 | 1.4 | - | Guinea Pig | [1] |

| PDE4 | 11,000 | - | Guinea Pig | [1] | |

| PDE3 | 7.5 | - | Guinea Pig Left Ventricle | [2] | |

| PDE3 | - | Not specified | Human | [3] | |

| PDE5 | - | Not specified | Human | [3] | |

| OR-1896 (metabolite) | PDE3 | 94 | - | Guinea Pig | |

| PDE4 | 286,000 | - | Guinea Pig | ||

| Enoximone | PDE3 | 1,800 | - | Guinea Pig | [1] |

| PDE4 | 160,000 | - | Guinea Pig | [1] | |

| Milrinone | PDE3 | - | Not specified | Human | [3] |

| PDE5 | - | Not specified | Human | [3] |

Note: A lower IC50 value indicates a higher inhibitory potency.

Signaling Pathways

The inhibition of PDE3 by Simendan directly impacts the cAMP signaling cascade, a fundamental pathway regulating cardiac function and vascular tone.

Experimental Protocols for Assessing PDE Inhibition

The determination of the phosphodiesterase inhibitory activity of compounds like Simendan involves specific and sensitive assays. The "two-step radioassay" is a commonly employed method.

Two-Step Phosphodiesterase Radioassay

This method quantifies the hydrolysis of radiolabeled cAMP (or cGMP) by a PDE-containing sample.

Materials:

-

[³H]-cAMP (radiolabeled substrate)

-

Unlabeled cAMP

-

PDE source (e.g., purified enzyme, tissue homogenate)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol)

-

Snake venom nucleotidase (from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid and counter

Procedure:

-

Reaction Incubation:

-

Prepare reaction mixtures containing the assay buffer, the PDE source, and varying concentrations of the test inhibitor (Simendan).

-

Initiate the reaction by adding a mixture of [³H]-cAMP and unlabeled cAMP.

-

Incubate the mixture at 30°C for a defined period, ensuring the reaction proceeds within the linear range.

-

-

Reaction Termination and Nucleotide Conversion:

-

Terminate the reaction by heat inactivation (e.g., boiling for 1 minute).

-

Cool the samples and add snake venom nucleotidase. This enzyme converts the product of the PDE reaction, [³H]-5'-AMP, into [³H]-adenosine.

-

-

Separation and Quantification:

-

Apply the reaction mixture to an anion-exchange resin column. The negatively charged, unreacted [³H]-cAMP and the intermediate [³H]-5'-AMP will bind to the resin, while the uncharged [³H]-adenosine will pass through.

-

Elute the [³H]-adenosine and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

The amount of [³H]-adenosine is directly proportional to the PDE activity.

-

Calculate the percentage of inhibition for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

The phosphodiesterase inhibitory properties of Simendan, particularly its selective inhibition of PDE3, are an integral part of its pharmacological profile. This activity complements its primary calcium-sensitizing mechanism to produce its characteristic inotropic and vasodilatory effects. A thorough understanding of this dual mechanism, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued investigation and development of novel cardiovascular therapies. The information presented in this guide provides a foundational resource for researchers and clinicians working in this field.

References

- 1. Two inotropes with different mechanisms of action: contractile, PDE-inhibitory and direct myofibrillar effects of levosimendan and enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Positive inotropic effect of levosimendan is correlated to its stereoselective Ca2+-sensitizing effect but not to stereoselective phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment | PLOS Computational Biology [journals.plos.org]

The Pharmacology of OR-1896: An In-depth Technical Guide on the Active Metabolite of Simendan

For Researchers, Scientists, and Drug Development Professionals

Abstract

OR-1896 is the principal and long-acting active metabolite of the calcium sensitizer (B1316253), simendan (levosimendan). This technical guide provides a comprehensive overview of the pharmacology of OR-1896, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics. A substantial body of evidence demonstrates that OR-1896 contributes significantly to the prolonged hemodynamic effects observed after simendan administration. Its primary mechanism of action is the inhibition of phosphodiesterase III (PDE3), leading to positive inotropic and lusitropic effects in the heart. Additionally, OR-1896 exhibits vasodilatory properties through the activation of potassium channels in vascular smooth muscle. While also investigated for its calcium-sensitizing properties, the predominant view is that its PDE3 inhibitory action is the main driver of its cardiac effects. This document synthesizes key quantitative data, details experimental methodologies, and provides visual representations of its metabolic and signaling pathways to serve as a thorough resource for professionals in pharmacology and drug development.

Introduction

Simendan, a pyridazinone-dinitrile derivative, is a cardiovascular agent used in the treatment of acutely decompensated heart failure. Its therapeutic effects are attributed not only to the parent drug but also significantly to its active metabolite, OR-1896. Formed through the metabolic conversion of simendan, OR-1896 has a considerably longer half-life, extending the therapeutic window of the parent compound.[1] This guide delves into the specific pharmacological characteristics of OR-1896, distinguishing its profile from that of simendan and elucidating its contribution to the overall clinical effects.

Metabolism of Simendan to OR-1896

The metabolic pathway from simendan to OR-1896 is a multi-step process. Simendan is first metabolized in the intestine to its amino derivative, OR-1855. Subsequently, OR-1855 undergoes N-acetylation in the liver, catalyzed by the polymorphic N-acetyltransferase 2 (NAT2) enzyme, to form the active metabolite OR-1896.[1][2] The rate of this conversion and the resulting plasma concentrations of OR-1896 can vary depending on an individual's acetylator status.[3]

Pharmacokinetics

OR-1896 exhibits a distinct pharmacokinetic profile characterized by a long elimination half-life, which is responsible for the sustained hemodynamic effects observed after simendan administration.[1]

Table 1: Pharmacokinetic Parameters of OR-1896 in Humans

| Parameter | Value | Reference |

| Elimination Half-life (t½) | 70 - 80 hours | [1] |

| Time to Peak Concentration (Tmax) | ~2 days after a 24-hour infusion of simendan | [1] |

| Total Clearance (CL) | 2.0 ± 0.4 L/h | [4] |

| Volume of Distribution (Vd) | 175.6 ± 74.5 L | [4] |

| Renal Clearance | 0.9 ± 0.4 L/h | [4] |

| Protein Binding | ~40% | [5] |

| Primary Route of Elimination | Renal excretion (approximately 50% as unchanged drug) | [4][6] |

Mechanism of Action

The pharmacological effects of OR-1896 are primarily attributed to two main mechanisms: phosphodiesterase III (PDE3) inhibition and activation of potassium channels. The role of calcium sensitization, while a key feature of the parent compound simendan, appears to be less significant for OR-1896's inotropic effect.

Phosphodiesterase III (PDE3) Inhibition

The principal mechanism underlying the positive inotropic and lusitropic (enhanced relaxation) effects of OR-1896 is the inhibition of PDE3 in cardiac myocytes.[7][8] Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac contractility and relaxation, including L-type calcium channels and phospholamban.[7][9] This results in increased calcium influx and enhanced reuptake of calcium into the sarcoplasmic reticulum, leading to a stronger contraction and faster relaxation.

Potassium Channel Activation

OR-1896 induces vasodilation in various vascular beds, including coronary and skeletal muscle arterioles.[10] This effect is primarily mediated by the activation of ATP-sensitive potassium (K-ATP) channels and, to some extent, large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[10] The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration causes smooth muscle relaxation and vasodilation.

Calcium Sensitization

While simendan is well-known for its calcium-sensitizing effects on cardiac troponin C, the contribution of this mechanism to the inotropic effect of OR-1896 is debated. Some studies in animal models have suggested a calcium-sensitizing component to its action.[11] However, research on isolated human cardiac preparations indicates that the positive inotropic effect of OR-1896 is primarily driven by PDE3 inhibition, with little to no evidence of significant calcium sensitization at clinically relevant concentrations.[7]

Pharmacodynamics

The pharmacodynamic effects of OR-1896 are a direct consequence of its mechanisms of action, leading to beneficial hemodynamic changes in the context of heart failure.

Table 2: Pharmacodynamic Effects of OR-1896

| Effect | Species/Model | Key Findings | Reference |

| Positive Inotropic Effect | Human isolated atrial preparations | Concentration-dependent increase in force of contraction; 1 µM increased force by 72 ± 14.7%. | [7] |

| Rat papillary muscles | Positive inotropic effect starting at 0.1 µM and plateauing at 1 µM. | [7] | |

| Lusitropic Effect | Human isolated atrial preparations | Shortened time of relaxation by 10.6 ± 3.6% at 1 µM. | [7] |

| Vasodilation | Rat isolated coronary arterioles | Concentration-dependent dilation (1 nM - 10 µM); maximal dilation of 66 ± 6%. | [10] |

| Rat isolated gracilis muscle arterioles | Concentration-dependent dilation (1 nM - 10 µM); maximal dilation of 73 ± 4%. | [10] | |

| PDE3 Inhibition | Guinea pig heart | IC50 of 94 nM. | [7] |

| Rat heart homogenate | 1 µM inhibited PDE activity by 26 ± 4%. | [8] | |

| PDE4 Inhibition | Guinea pig heart | IC50 of 286 µM. | [7] |

Experimental Protocols

The pharmacological properties of OR-1896 have been characterized using a variety of in vitro and in vivo experimental models. Below are summaries of key methodologies.

Isolated Heart and Cardiac Muscle Preparations

-

Objective: To assess the inotropic and lusitropic effects of OR-1896.

-

Methodology:

-

Human atrial preparations or animal (e.g., rat, rabbit) papillary muscles are obtained and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at a constant temperature and oxygenation.[7]

-

The muscle preparations are electrically stimulated at a fixed frequency (e.g., 1 Hz).

-

Contractile force is measured using a force transducer.

-

Concentration-response curves are generated by cumulatively adding OR-1896 to the organ bath.

-

To investigate the mechanism of action, experiments are repeated in the presence of specific antagonists (e.g., β-blockers, PDE inhibitors, calcium sensitizers).[7]

-

Phosphodiesterase (PDE) Activity Assay

-

Objective: To determine the inhibitory effect of OR-1896 on PDE isoforms.

-

Methodology:

-

Cardiac tissue is homogenized, and the supernatant containing the PDE enzymes is isolated.

-

The homogenate is incubated with a known concentration of radiolabeled cAMP and varying concentrations of OR-1896.

-

The reaction is stopped, and the amount of radiolabeled 5'-AMP produced is quantified, typically using chromatography or scintillation counting.

-

The concentration of OR-1896 that inhibits 50% of the PDE activity (IC50) is calculated.[8]

-

Isolated Arteriole Vasodilation Assay

-

Objective: To evaluate the vasodilatory effects of OR-1896 and its underlying mechanism.

-

Methodology:

-

Small resistance arteries (e.g., coronary or skeletal muscle arterioles) are dissected and mounted on a pressure myograph.[10]

-

The arterioles are pressurized to a physiological level (e.g., 80 mmHg) and pre-constricted with a vasoconstrictor (e.g., phenylephrine (B352888) or U46619).

-

The internal diameter of the arteriole is continuously measured using videomicroscopy.

-

Concentration-response curves are generated by adding increasing concentrations of OR-1896 to the superfusate.

-

To identify the mechanism, experiments are repeated in the presence of specific ion channel blockers (e.g., glibenclamide for K-ATP channels, iberiotoxin (B31492) for BKCa channels).[10]

-

Conclusion

OR-1896, the active metabolite of simendan, is a pharmacologically robust compound with a prolonged duration of action that significantly contributes to the therapeutic effects of its parent drug. Its primary mechanism of action is through the inhibition of PDE3, leading to positive inotropic and lusitropic effects, and through the activation of potassium channels, causing vasodilation. This dual action makes it an effective agent for improving cardiac performance and reducing vascular resistance in heart failure. While the role of calcium sensitization remains a topic of investigation, the evidence strongly supports PDE3 inhibition as the dominant mechanism for its cardiac effects in humans. The in-depth understanding of the pharmacology of OR-1896 presented in this guide is crucial for the continued development and optimal clinical application of simendan and related cardiovascular therapies.

References

- 1. The levosimendan metabolite OR-1896 elicits vasodilation by activating the K(ATP) and BK(Ca) channels in rat isolated arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Levosimendan and its metabolite OR-1896 elicit KATP channel-dependent dilation in resistance arteries in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OR-1896 increases force of contraction in the isolated human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Levosimendan and its metabolite OR-1896 elicit KATP channel-dependent dilation in resistance arteries in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Inotropic Effect of the Active Metabolite of Levosimendan, OR-1896, Is Mediated through Inhibition of PDE3 in Rat Ventricular Myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of the calcium sensitizer OR-1896, a metabolite of levosimendan, on post-infarct heart failure and cardiac remodelling in diabetic Goto–Kakizaki rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The levosimendan metabolite OR-1896 elicits vasodilation by activating the KATP and BKCa channels in rat isolated arterioles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Effect of Simendan on Myocardial Oxygen Consumption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simendan, a calcium sensitizer (B1316253) and potassium channel opener, has emerged as a promising inotropic agent for the management of acute decompensated heart failure. A key area of investigation and clinical interest is its effect on myocardial oxygen consumption (MVO2), a critical factor in the energy balance of the heart. This technical guide provides an in-depth analysis of Simendan's impact on MVO2, supported by quantitative data from key studies, detailed experimental methodologies, and visualizations of its mechanism of action. Unlike traditional inotropes that increase intracellular calcium levels and subsequently MVO2, Simendan enhances cardiac contractility with a more favorable energetic profile, making it a subject of significant research in cardiac pathophysiology and drug development.

Introduction

Myocardial oxygen consumption is a primary determinant of cardiac function and is tightly coupled to the heart's workload. In conditions such as heart failure, the failing myocardium operates at a reduced efficiency, where any increase in contractility often comes at the cost of a disproportionate rise in MVO2, potentially leading to ischemia and further cardiac damage. Traditional inotropic agents, such as β-adrenergic agonists (e.g., dobutamine) and phosphodiesterase (PDE) inhibitors (e.g., milrinone), increase cardiac contractility by elevating intracellular cyclic adenosine (B11128) monophosphate (cAMP) and calcium concentrations. This, in turn, leads to a significant increase in MVO2.[1]

Simendan (levosimendan) offers a distinct mechanism of action. It enhances myocardial contractility primarily by sensitizing the cardiac troponin C (cTnC) to calcium, stabilizing the Ca2+-bound conformation of cTnC and thereby promoting the actin-myosin interaction without a substantial increase in intracellular calcium concentration.[2][3] Additionally, Simendan opens ATP-sensitive potassium (KATP) channels in vascular smooth muscle, leading to vasodilation and a reduction in both preload and afterload, which decreases the overall workload of the heart.[4][5] This dual mechanism of action suggests that Simendan can improve cardiac function without the detrimental increase in myocardial oxygen demand seen with other inotropes.[6]

Quantitative Data on Myocardial Oxygen Consumption and Hemodynamic Parameters

The following tables summarize the quantitative data from various preclinical and clinical studies investigating the effects of Simendan on myocardial oxygen consumption and related hemodynamic parameters. For comparison, data for dobutamine (B195870) and milrinone (B1677136) are also included where available.

Table 1: Effect of Simendan on Myocardial Oxygen Consumption (MVO2) and Cardiac Efficiency

| Study Population | Intervention | MVO2 Change | Cardiac Efficiency Change | Citation |

| Patients with decompensated heart failure | Levosimendan (B1675185) (24 µg/kg bolus) | -9% (uptake) | Unchanged (LV mechanical efficiency) | [1] |

| Patients with low cardiac output after CABG | Levosimendan (8 µg/kg & 24 µg/kg) | No significant increase | Not reported | [4][7] |

| Patients with NYHA class III-IV heart failure | Levosimendan (18 µg/kg bolus, 0.3 µg/kg/min infusion) | +8% (non-significant) | Unchanged (LV), +24% (RV) | [8] |

| Isolated guinea-pig hearts | Levosimendan (0.01-1 µM) | +10 ± 4% (max increase) | More advantageous vs. milrinone | [9] |

| Isolated guinea-pig hearts | Milrinone (0.1-10 µM) | +38 ± 15% (max increase) | Less advantageous vs. levosimendan | [9] |

| Patients with dilated cardiomyopathy | Dobutamine | Significant increase | Increased | [10] |

| Endotoxemic pigs | Dobutamine (10 & 20 µg/kg/min) | +80 ± 10% & +142 ± 30% | Not reported | [11] |

| Patients after myocardial revascularization | Dobutamine (5.1 ± 2.5 µg/kg/min) | +29% | Not reported | [12] |

| Patients with severe congestive heart failure | Dobutamine | Increased | Not reported | [13] |

| Patients with severe congestive heart failure | Milrinone | Unchanged | Not reported | [13] |

Table 2: Hemodynamic Effects of Simendan vs. Placebo and Dobutamine

| Parameter | Levosimendan | Placebo/Baseline | Dobutamine | Citation |

| Cardiac Output/Index | ↑ 9% to 39% | No significant change | ↑ (similar to Levosimendan) | [1][4][9][10][14][15] |

| Stroke Volume | ↑ 28% | No significant change | Not consistently reported | [9] |

| Heart Rate | ↑ 8% (modest) | No significant change | ↑ (more significant than Levosimendan) | [1][9][14] |

| Pulmonary Capillary Wedge Pressure | ↓ 29% to 37% | No significant change | ↓ (less than Levosimendan) | [1][8][9][14] |

| Systemic Vascular Resistance | ↓ 18% to 26% | No significant change | ↓ (less than Levosimendan) | [1][8][14] |

| Coronary Blood Flow | ↑ 28 to 42 ml/min or ↑ 45% | No significant change | ↑ | [1][4][7] |

Experimental Protocols

Measurement of Myocardial Oxygen Consumption and Hemodynamics in Humans

3.1.1. Thermodilution Coronary Sinus Catheterization

This invasive technique is a standard method for directly measuring MVO2 and coronary blood flow (CBF).

-

Procedure:

-

A specialized thermodilution catheter is inserted into the coronary sinus via venous access.

-

A known volume of cold saline is injected through the catheter's proximal port.

-

The change in blood temperature is measured by a thermistor at the catheter's distal tip.

-

The CBF is calculated based on the Stewart-Hamilton equation, which relates the rate of indicator injection and the integral of the temperature change over time.

-

Simultaneous blood samples are drawn from the aorta (arterial) and the coronary sinus (venous) to measure oxygen content.

-

MVO2 is calculated using the Fick principle: MVO2 = CBF × (Arterial O2 content - Venous O2 content).

-

Hemodynamic parameters such as cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure are typically measured concurrently using a Swan-Ganz catheter.[4][7]

-

3.1.2. Positron Emission Tomography (PET)

PET is a non-invasive imaging technique that can quantify myocardial blood flow and oxygen consumption using specific radiotracers.

-

Procedure:

-

Myocardial Blood Flow (MBF) Measurement:

-

The patient is positioned in a PET scanner.

-

A bolus of ¹⁵O-labeled water (H₂¹⁵O) is injected intravenously.

-

Dynamic PET images are acquired to track the tracer's distribution in the myocardium over time.

-

Kinetic modeling is applied to the time-activity curves to calculate MBF in ml/min/g of tissue.

-

-

Myocardial Oxygen Consumption (MVO2) Measurement:

-

Following the MBF scan, the patient inhales ¹¹C-acetate.

-

¹¹C-acetate is rapidly taken up by the myocardium and converted to ¹¹C-acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle. The clearance rate of ¹¹C from the myocardium is proportional to the TCA cycle flux and thus, MVO2.

-

Dynamic PET imaging is performed to measure the clearance rate of ¹¹C from the myocardial tissue.

-

-

Preclinical Assessment in Isolated Hearts

3.2.1. Langendorff Isolated Heart Preparation

This ex vivo model allows for the study of cardiac function and metabolism in the absence of systemic neurohormonal influences.

-

Procedure:

-

The heart is rapidly excised from an anesthetized animal (e.g., rat, guinea pig, rabbit).

-

The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

-

The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer). The aortic valve closes, forcing the perfusate into the coronary arteries.

-

A fluid-filled balloon is inserted into the left ventricle to measure isovolumic pressure development (left ventricular developed pressure, LVDP) and heart rate.

-

Coronary flow is measured by collecting the effluent from the pulmonary artery.

-

Oxygen electrodes are placed in the perfusion line (arterial) and the coronary effluent (venous) to measure the partial pressure of oxygen (PO2).

-

MVO2 is calculated as: MVO2 = Coronary Flow × (Arterial PO2 - Venous PO2) × O2 solubility.

-

Simendan or other pharmacological agents are added to the perfusate at desired concentrations.[9][16]

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Simendan's Action

The following diagram illustrates the primary molecular mechanisms by which Simendan exerts its effects on cardiomyocytes and vascular smooth muscle cells.

Experimental Workflow for MVO2 Measurement

The following diagram outlines the typical workflow for assessing the impact of a drug like Simendan on myocardial oxygen consumption in a clinical research setting.

Discussion

The accumulated evidence strongly suggests that Simendan improves cardiac function with a more favorable energetic profile compared to traditional inotropic agents. The primary mechanism for this is its ability to enhance myocardial contractility without significantly increasing intracellular calcium levels, thereby avoiding a major driver of increased MVO2.[2][3] The vasodilatory effects of Simendan, mediated by the opening of KATP channels, further contribute to its energy-sparing properties by reducing the afterload against which the heart has to pump.[4][5]

While some studies have reported a small, non-significant increase in MVO2 with Simendan, this is often in the context of a substantial improvement in cardiac output and is markedly less than the increase observed with agents like dobutamine.[8][9][11] The improved cardiac efficiency, particularly in the right ventricle, observed in some studies, further underscores the beneficial energetic profile of Simendan.[8]

The cardioprotective effects of Simendan, potentially mediated through the opening of mitochondrial KATP channels, represent another area of active research.[4][5] This mechanism may contribute to improved myocardial function and survival in the setting of ischemia-reperfusion injury.

Conclusion

Simendan's unique dual mechanism of action as a calcium sensitizer and a KATP channel opener allows it to improve cardiac performance without the substantial increase in myocardial oxygen consumption characteristic of traditional inotropes. This favorable energetic profile, supported by a growing body of quantitative preclinical and clinical data, makes Simendan a valuable therapeutic option in the management of acute decompensated heart failure and a compelling subject for ongoing research in cardiovascular drug development. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a resource for researchers and scientists in this field.

References

- 1. Levosimendan, a Promising Pharmacotherapy in Cardiogenic Shock: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Levosimendan in Cardiogenic Shock | ECR Journal [ecrjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. The effects of levosimendan on myocardial oxygen consumption and coronary blood flow early after coronary artery bypass grafting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Acute hemodynamic and clinical effects of levosimendan in patients with severe heart failure. Study Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute effects of dobutamine on myocardial oxygen consumption and cardiac efficiency measured using carbon-11 acetate kinetics in patients with dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Myocardial oxygen consumption during dobutamine infusion in endotoxemic pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dobutamine and cardiac oxygen balance in patients following myocardial revascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Systemic and coronary effects of intravenous milrinone and dobutamine in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effects of milrinone (Win 47203) on the coronary blood flow and oxygen consumption of the dog heart-lung preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Langendorff heart - Wikipedia [en.wikipedia.org]

Beyond Troponin C: An In-depth Technical Guide to the Molecular Targets of Levosimendan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levosimendan (B1675185) is a calcium-sensitizing inotropic agent widely recognized for its primary mechanism of action: enhancing cardiac contractility by binding to cardiac troponin C (cTnC) in a calcium-dependent manner. However, its pharmacological profile extends beyond this singular interaction, encompassing a range of molecular targets that contribute to its multifaceted clinical effects, including vasodilation, cardioprotection, and anti-inflammatory and anti-apoptotic activities.[1][2] This technical guide provides a comprehensive overview of the molecular targets of Levosimendan beyond cTnC, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Core Molecular Targets and Pharmacological Actions

Beyond its well-established interaction with troponin C, Levosimendan's pleiotropic effects are attributed to its activity on several other key molecular players. These include the inhibition of phosphodiesterase III (PDE3), the opening of ATP-sensitive potassium (K-ATP) channels, and direct effects on mitochondria, as well as modulation of inflammatory and apoptotic pathways.[1][2]

Phosphodiesterase III (PDE3) Inhibition

Levosimendan acts as a selective inhibitor of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[3][4][5] This inhibitory action is particularly evident at higher concentrations.[1] The resulting increase in intracellular cAMP levels contributes to both the inotropic and vasodilatory effects of the drug.

Quantitative Data: PDE3 Inhibition

| Parameter | Value | Species/Tissue | Reference |

| IC50 | 7.5 nM | Guinea Pig Heart | [4] |

| IC50 | 1.4 nM | Guinea Pig Heart | [5] |

| pIC50 | 7.7 ± 0.2 | Failing Human Myocardium | [3] |

Experimental Protocol: Phosphodiesterase Activity Assay

A two-step radioenzymatic assay is commonly employed to determine PDE3 activity and the inhibitory potential of compounds like Levosimendan.

-

Tissue Preparation:

-

Obtain ventricular tissue samples from failing human hearts or appropriate animal models.

-

Homogenize the tissue in a suitable buffer (e.g., Tris-HCl buffer with protease inhibitors).

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic fraction where PDE enzymes are located.

-

-

PDE Reaction:

-

Prepare a reaction mixture containing the tissue homogenate, [3H]-cAMP as a substrate, and varying concentrations of Levosimendan or a known PDE3 inhibitor (e.g., cilostamide) as a positive control.

-

Incubate the mixture at 30°C for a defined period (e.g., 10-30 minutes) to allow for the enzymatic conversion of [3H]-cAMP to [3H]-AMP.

-

Terminate the reaction by heat inactivation (e.g., boiling for 1 minute).

-

-

Separation and Quantification:

-

Add snake venom nucleotidase to the reaction mixture to convert [3H]-AMP to [3H]-adenosine.

-

Separate the [3H]-adenosine from the unreacted [3H]-cAMP using anion-exchange chromatography.

-

Quantify the amount of [3H]-adenosine using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of PDE inhibition at each Levosimendan concentration compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the Levosimendan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathway: PDE3 Inhibition

Caption: Levosimendan inhibits PDE3, increasing cAMP and activating PKA.

ATP-Sensitive Potassium (K-ATP) Channel Opening

Levosimendan induces vasodilation by opening ATP-sensitive potassium (K-ATP) channels in the smooth muscle cells of blood vessels.[1][2] This leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and subsequent relaxation of the smooth muscle. Furthermore, Levosimendan opens mitochondrial K-ATP channels, a mechanism implicated in its cardioprotective effects.[6][7]

Quantitative Data: K-ATP Channel Activation

| Parameter | Value | Target/Tissue | Reference |

| EC50 | 0.83 ± 0.24 µM | Mitochondrial K+ flux (Heart Mitochondria) | [6][7] |

| EC50 | 4.7 µM | K-ATP current (Rat Ventricular Cells) |

Experimental Protocol: Patch-Clamp Electrophysiology for K-ATP Channels

The whole-cell patch-clamp technique is utilized to measure the activity of K-ATP channels in isolated cardiomyocytes or vascular smooth muscle cells.

-

Cell Isolation:

-

Isolate single cells from the desired tissue (e.g., ventricular myocardium, coronary artery) using enzymatic digestion.

-

Plate the isolated cells in a recording chamber on the stage of an inverted microscope.

-

-

Patch-Clamp Recording:

-

Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with an internal solution.

-

Establish a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Apply voltage ramps or steps to elicit ion channel currents.

-

-

Drug Application:

-

Perfuse the recording chamber with an external solution containing varying concentrations of Levosimendan.

-

To confirm the involvement of K-ATP channels, the specific blocker glibenclamide can be co-administered.

-

-

Data Analysis:

-

Measure the amplitude of the outward current at different voltages before and after the application of Levosimendan.

-

Construct a current-voltage (I-V) relationship.

-

Determine the EC50 value by plotting the increase in current against the Levosimendan concentration.

-

Signaling Pathway: K-ATP Channel Opening in Vascular Smooth Muscle

Caption: Levosimendan opens K-ATP channels, causing vasodilation.

Mitochondrial Effects

Levosimendan exerts direct effects on mitochondria, primarily through the opening of mitochondrial ATP-sensitive potassium (mitoK-ATP) channels.[6][7] This action is believed to be a key mechanism behind its cardioprotective and anti-ischemic properties.

Experimental Protocol: Mitochondrial Swelling Assay

Mitochondrial swelling, an indicator of the opening of the mitochondrial permeability transition pore (mPTP) which can be influenced by mitoK-ATP channel activity, can be measured spectrophotometrically.

-

Mitochondrial Isolation:

-

Isolate mitochondria from cardiac tissue by differential centrifugation.

-

Determine the protein concentration of the mitochondrial suspension.

-

-

Swelling Measurement:

-

Suspend the isolated mitochondria in a buffer containing a respiratory substrate (e.g., succinate) and a potassium salt.

-

Monitor the absorbance of the mitochondrial suspension at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.

-

Add Levosimendan to the suspension and record the change in absorbance.

-

The specificity of mitoK-ATP channel involvement can be confirmed by using the blocker 5-hydroxydecanoate.

-

Signaling Pathway: Mitochondrial K-ATP Channel and Cardioprotection

Caption: Levosimendan's effect on mitochondrial K-ATP channels.

Anti-inflammatory and Anti-apoptotic Effects

Levosimendan has demonstrated immunomodulatory properties by reducing the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][9] It also exerts anti-apoptotic effects by modulating the expression of key proteins in the apoptotic cascade, such as Bcl-2 and Bax.[10][11]

Quantitative Data: Anti-inflammatory and Anti-apoptotic Effects

| Effect | Parameter | Observation | Cell/Model | Reference |

| Anti-inflammatory | IL-6 | Significant reduction in circulating levels | Patients with decompensated heart failure | [8] |

| Anti-inflammatory | TNF-α | Reduction in circulating levels | Patients with advanced heart failure | |

| Anti-apoptotic | Bcl-2/Bax ratio | Dose-dependent increase | Hypertensive Dahl/Rapp rats | [10][11] |

| Anti-apoptotic | Caspase-3 | Dose-dependent decrease in activity | Hypertensive Dahl/Rapp rats | [10][11] |

Experimental Protocol: TUNEL Assay for Apoptosis

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.

-

Tissue Preparation:

-

Fix cardiac tissue samples in 4% paraformaldehyde and embed in paraffin.

-

Cut thin sections (4-5 µm) and mount them on slides.

-

Deparaffinize and rehydrate the tissue sections.

-

-

Permeabilization and Labeling:

-

Permeabilize the cells with proteinase K to allow entry of the labeling enzyme.

-

Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

-

Detection and Visualization:

-

For fluorescent detection, visualize the labeled nuclei directly using a fluorescence microscope.

-

For chromogenic detection, use an antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the label on the dUTPs, followed by the addition of a chromogenic substrate.

-

Counterstain the nuclei with a dye such as DAPI or hematoxylin.

-

-

Quantification:

-

Count the number of TUNEL-positive (apoptotic) nuclei and the total number of nuclei in several random fields of view.

-

Calculate the apoptotic index as the percentage of TUNEL-positive cells.

-

Signaling Pathway: Anti-inflammatory and Anti-apoptotic Mechanisms

Caption: Levosimendan's anti-inflammatory and anti-apoptotic pathways.

Conclusion

The therapeutic efficacy of Levosimendan is not solely dependent on its interaction with troponin C. Its engagement with a diverse array of molecular targets, including PDE3, K-ATP channels, and mitochondrial proteins, as well as its ability to modulate inflammatory and apoptotic signaling, collectively contribute to its unique pharmacological profile. A thorough understanding of these non-troponin C targets is crucial for the continued development and optimized clinical application of Levosimendan and for the design of novel cardiovascular drugs with similarly multifaceted mechanisms of action. This guide provides a foundational resource for researchers and drug development professionals to explore these complex interactions further.

References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]

- 2. Levosimendan: current data, clinical use and future development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of mitochondrial swelling, membrane fluidity and ROS production induced by nano-TiO2 and prevented by Fe incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TUNEL assay [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. TUNEL staining [bio-protocol.org]

- 8. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay [jove.com]

- 9. Levosimendan Postconditioning Attenuates Cardiomyocyte Apoptosis after Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of levosimendan on cardiac remodeling and cardiomyocyte apoptosis in hypertensive Dahl/Rapp rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of levosimendan on cardiac remodeling and cardiomyocyte apoptosis in hypertensive Dahl/Rapp rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Simendan's Role in Modulating Intracellular Calcium Concentration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simendan, and its active L-enantiomer Levosimendan (B1675185), represents a unique class of cardiovascular drugs known as calcium sensitizers. Unlike traditional inotropes that increase intracellular calcium concentration ([Ca²⁺]i) and subsequently myocardial oxygen demand, Simendan enhances cardiac contractility by sensitizing the myofilaments to existing calcium. This in-depth technical guide explores the multifaceted mechanisms by which Simendan modulates the intracellular calcium environment, not by altering its concentration for contraction, but by influencing the cellular response to it. The guide details its primary mechanism of action on cardiac troponin C, its secondary effects through phosphodiesterase III inhibition and ATP-sensitive potassium channel opening, and the experimental methodologies used to elucidate these properties. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized.

Core Mechanism of Action: Calcium Sensitization

Simendan's principal inotropic effect is achieved through calcium sensitization of the cardiac contractile apparatus, a mechanism that does not involve an increase in intracellular calcium levels.[1] This is a key differentiator from other inotropic agents, which often carry risks of arrhythmias and increased myocardial oxygen consumption due to elevated [Ca²⁺]i.[1][2]

The drug binds to the N-terminal domain of cardiac troponin C (cTnC) in a calcium-dependent manner.[1][3][4] This binding stabilizes the Ca²⁺-induced conformational change in cTnC, prolonging the interaction between actin and myosin and thereby enhancing the force of contraction for a given concentration of intracellular calcium.[5][6][7] This targeted action improves myocardial contractility without adversely affecting diastolic relaxation.[8][9]

Quantitative Effects on Calcium Sensitivity

Experimental studies have quantified Simendan's effect on the calcium sensitivity of cardiac myofilaments. A key parameter is the Ca₅₀ value, which represents the calcium concentration required to elicit 50% of the maximal response.

| Parameter | Condition | Value | Reference |

| Ca₅₀ (Control) | Dansylated cTnC | 2.73 µM | [4] |

| Ca₅₀ (Levosimendan) | 3 µM Levosimendan | 1.19 µM | [4] |

This demonstrates a significant leftward shift in the calcium-response curve, indicating increased sensitivity.

Secondary Mechanisms Influencing Calcium Signaling

While calcium sensitization is the primary inotropic mechanism, Simendan also exhibits other actions that indirectly influence intracellular calcium signaling and contribute to its overall hemodynamic profile.

Inhibition of Phosphodiesterase III (PDE3)

At higher, though still clinically relevant, concentrations, Simendan acts as a phosphodiesterase III (PDE3) inhibitor.[5][6] PDE3 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[10][11] Inhibition of PDE3 leads to an increase in intracellular cAMP levels. In cardiac myocytes, elevated cAMP can lead to a modest increase in intracellular calcium, contributing to a positive inotropic effect.[10] However, it's crucial to note that some studies suggest the PDE3-inhibitory property of Levosimendan is sufficient to account for its inotropic effect, with a lesser role for calcium sensitization.[12][13]

In vascular smooth muscle, increased cAMP promotes relaxation, leading to vasodilation.[11] This vasodilatory effect reduces both preload and afterload, decreasing the workload on the heart.[6][14]

| Parameter | Drug | Value | Selectivity Factor (PDE III vs. PDE IV) | Reference |

| IC₅₀ for PDE III | Levosimendan | 1.4 nM | ~8000 | [15] |

| IC₅₀ for PDE IV | Levosimendan | 11 µM | ~8000 | [15] |